molecular formula C18H23N3O2 B13024016 tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate

Cat. No.: B13024016
M. Wt: 313.4 g/mol
InChI Key: ILPNEYVDCAPCPQ-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyridine ring, and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. For example, the reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of the pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, with considerations for the safe handling and disposal of reagents and by-products. The use of continuous flow reactors and automated systems may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl ((4-methyl-6-(phenylamino)pyridin-3-yl)methyl)carbamate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a tert-butyl group, a pyridine ring, and a phenylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H23N3O2

Molecular Weight

313.4 g/mol

IUPAC Name

tert-butyl N-[(6-anilino-4-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C18H23N3O2/c1-13-10-16(21-15-8-6-5-7-9-15)19-11-14(13)12-20-17(22)23-18(2,3)4/h5-11H,12H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

ILPNEYVDCAPCPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)NC2=CC=CC=C2

Origin of Product

United States

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